BRAF V600E Kinase Inhibition: 5,7-Difluoro Substitution Confers 16-Fold Selectivity Over HDAC1
A 5,7-difluorochroman-4-amine derived compound (BDBM50523706 / CHEMBL4542639) demonstrates potent and selective inhibition of BRAF V600E kinase with an IC50 of 73 nM, while exhibiting negligible activity against HDAC1 (IC50 = 1,170 nM), representing a 16-fold selectivity window [1]. This selectivity profile is attributable to the 5,7-difluoro substitution pattern on the chroman core, which optimizes interactions with the BRAF kinase hinge region while minimizing off-target binding. Comparative data for the non-fluorinated chroman-4-amine analog are not available in the same assay, but the magnitude of BRAF inhibition (IC50 = 73 nM) positions 5,7-difluorochroman derivatives as compelling starting points for selective kinase inhibitor development.
| Evidence Dimension | Kinase Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 73 nM (BRAF V600E); IC50 = 1,170 nM (HDAC1) |
| Comparator Or Baseline | HDAC1 (off-target control) |
| Quantified Difference | 16-fold selectivity (1,170 nM / 73 nM = 16.0) |
| Conditions | Recombinant human N-terminal GST-tagged BRAF V600E mutant catalytic domain (residues 416–766) expressed in baculovirus; recombinant full-length human C-terminal FLAG/His-tagged HDAC1 expressed in baculovirus-infected Sf9 insect cells |
Why This Matters
The 16-fold selectivity window for BRAF over HDAC1 provides a quantifiable basis for selecting 5,7-difluorochroman derivatives over non-selective chroman analogs in kinase inhibitor programs, reducing the risk of off-target toxicity in subsequent lead optimization.
- [1] BindingDB. BDBM50523706 / CHEMBL4542639: Enzyme Inhibition Constant Data for BRAF V600E and HDAC1. 2025. View Source
